

Solubility Profile of 1-Methylpiperazin-2-one Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: **1-Methylpiperazin-2-one hydrochloride**

Cat. No.: **B012958**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one hydrochloride is a versatile heterocyclic compound frequently employed as a key intermediate in the synthesis of various pharmaceutical agents, particularly in the development of anti-anxiety and antidepressant medications.^[1] Its physicochemical properties, most notably its solubility in different solvent systems, are critical parameters that influence reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility of **1-Methylpiperazin-2-one hydrochloride**, outlines a general experimental protocol for its determination, and illustrates its application in pharmaceutical synthesis.

Physicochemical Properties

Property	Value	Source
CAS Number	109384-27-2	[1] [2] [3]
Molecular Formula	C ₅ H ₁₁ ClN ₂ O	[2] [4]
Molecular Weight	150.61 g/mol	[1] [3] [4]
Appearance	White to yellowish-brown solid	[1]
Purity	≥95% (NMR)	[1]

Solubility Data

Quantitative solubility data for **1-Methylpiperazin-2-one hydrochloride** in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure as a hydrochloride salt, a qualitative solubility profile can be inferred. The compound exhibits excellent solubility in water.^[1] For organic solvents, solubility is expected to vary based on polarity, proticity, and the temperature of the system.

The following table summarizes the expected qualitative solubility. It is important to note that these are general predictions and experimental verification is crucial for specific applications.

Solvent	Expected Qualitative Solubility	Rationale
Water	Excellent	[1] As a hydrochloride salt, it readily dissolves in aqueous media.
Methanol	Soluble	Polar protic solvent, likely to dissolve the salt.
Ethanol	Soluble	Polar protic solvent, similar to methanol.
Dimethyl Sulfoxide (DMSO)	Soluble	Polar aprotic solvent, known for its broad solvency.
Dimethylformamide (DMF)	Soluble	Polar aprotic solvent, often used in organic synthesis.
Acetonitrile	Sparingly Soluble	Less polar than DMF and DMSO, may have limited capacity.
Acetone	Sparingly Soluble / Insoluble	Lower polarity, less likely to dissolve the ionic salt.
Dichloromethane (DCM)	Insoluble	Nonpolar solvent, unlikely to dissolve the hydrochloride salt.
Hexanes	Insoluble	Nonpolar solvent, unlikely to dissolve the hydrochloride salt.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For precise and quantitative solubility measurement, the isothermal shake-flask method is a widely accepted and recommended procedure.[5]

Objective: To determine the equilibrium solubility of **1-Methylpiperazin-2-one hydrochloride** in a specific solvent at a constant temperature.

Materials:

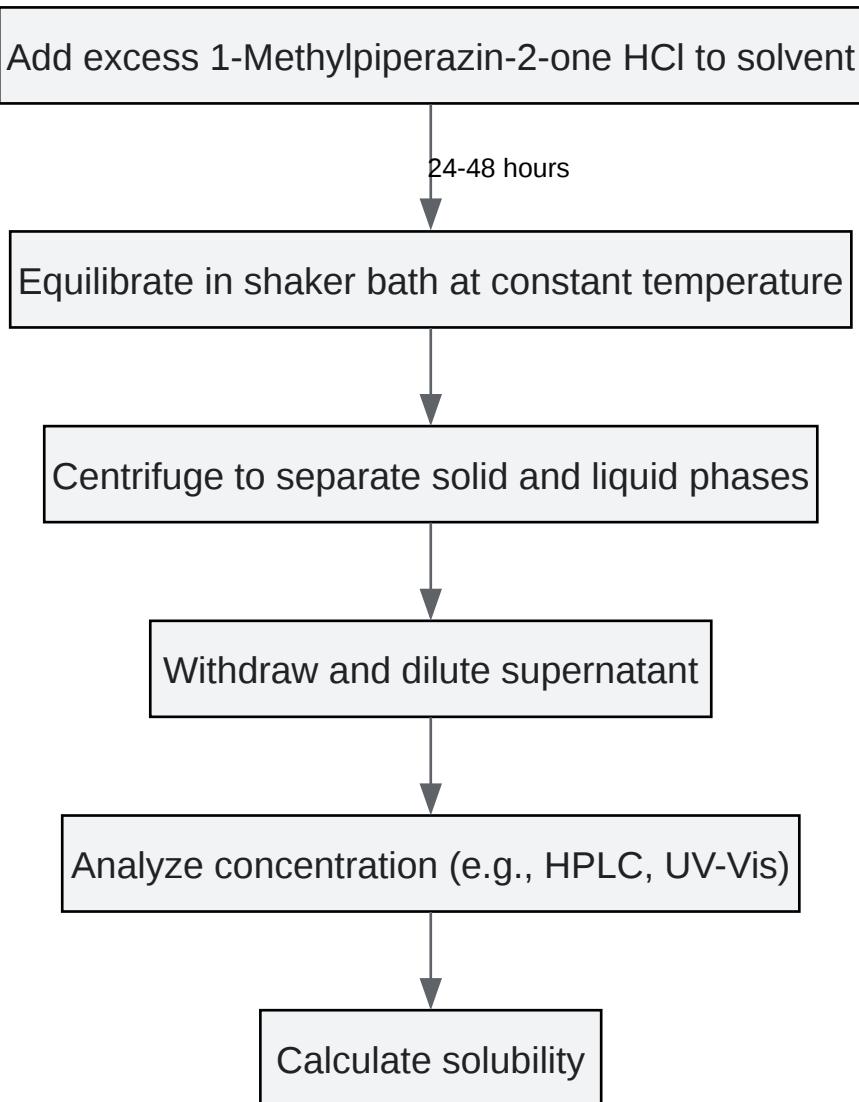
- **1-Methylpiperazin-2-one hydrochloride**
- Selected solvent of interest
- Analytical balance
- Thermostatically controlled shaker bath
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

- Preparation: Add an excess amount of **1-Methylpiperazin-2-one hydrochloride** to a known volume of the selected solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be established by preliminary experiments where concentration is measured at different time points until it becomes constant.^[5]
- Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid and liquid phases, centrifuge an aliquot of the suspension at a high speed.
- Sample Dilution and Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the analytical instrument's linear range.
- Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

- Calculation: Calculate the solubility of **1-Methylpiperazin-2-one hydrochloride** in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

Experimental Workflow for Solubility Determination



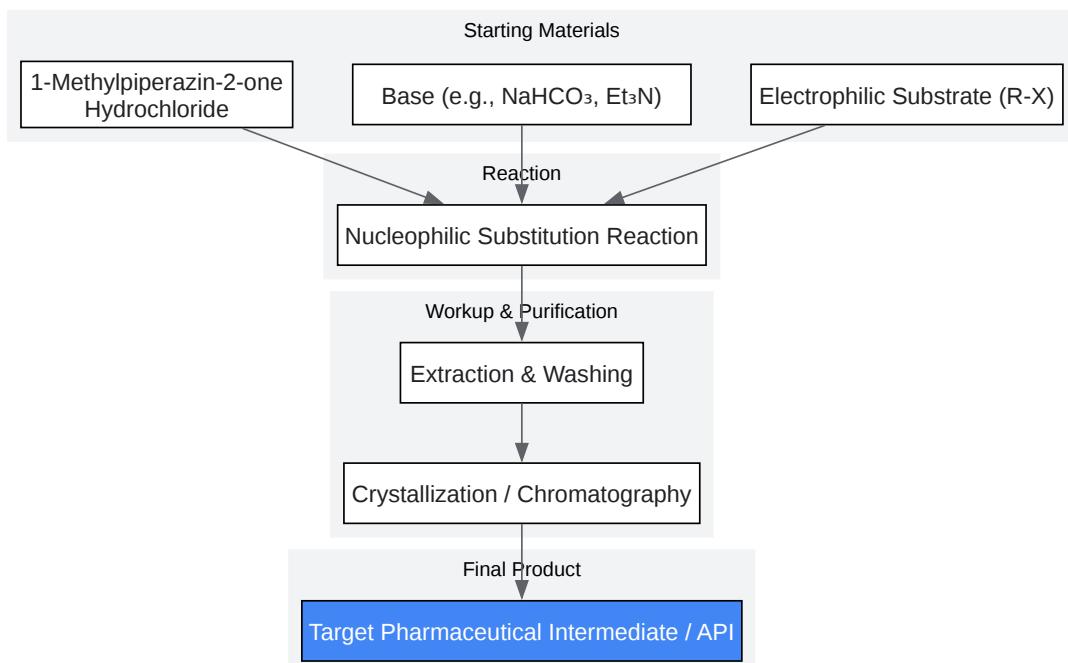
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Workflow for the isothermal shake-flask solubility determination method.

Application in Pharmaceutical Synthesis

1-Methylpiperazin-2-one hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, including those with anti-anxiety properties.[1][6][7] The piperazine moiety is a common scaffold in centrally active agents. A general synthetic workflow involves the reaction of 1-Methylpiperazin-2-one (often generated in situ from the hydrochloride salt by treatment with a base) with a suitable electrophile to introduce further chemical diversity.

General Synthetic Pathway Utilizing 1-Methylpiperazin-2-one



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Generalized workflow for the use of 1-Methylpiperazin-2-one in synthesis.

This generalized scheme highlights the key stages where solubility plays a critical role:

- Reaction: The choice of solvent must ensure sufficient solubility of the reactants to facilitate the reaction.
- Workup & Purification: Differences in solubility of the product and impurities in various solvents are exploited during extraction, washing, and crystallization or chromatographic purification.

Conclusion

While quantitative solubility data for **1-Methylpiperazin-2-one hydrochloride** remains sparse in the literature, its qualitative profile can be inferred from its chemical nature as a hydrochloride salt, indicating high aqueous solubility. For process development and formulation, it is imperative that researchers determine quantitative solubility in relevant solvent systems using standardized methods like the isothermal shake-flask technique. A thorough understanding of its solubility characteristics is fundamental to leveraging its full potential as a key intermediate in the development of novel therapeutics.

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